
(S)-1-(3-Chloro-2-fluorophenyl)-1,3-propanediol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-1-(3-Chloro-2-fluorophenyl)-1,3-propanediol is a chiral compound characterized by the presence of a chlorine and fluorine atom on a phenyl ring, along with a propanediol moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(3-Chloro-2-fluorophenyl)-1,3-propanediol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3-chloro-2-fluorobenzaldehyde.
Reduction: The aldehyde group is reduced to the corresponding alcohol using a reducing agent such as sodium borohydride (NaBH4) under mild conditions.
Chiral Resolution: The racemic mixture of the product is then subjected to chiral resolution using a chiral auxiliary or chiral chromatography to obtain the (S)-enantiomer.
Industrial Production Methods
Industrial production of this compound may involve:
Large-Scale Reduction: Utilizing large-scale reduction techniques with efficient catalysts to ensure high yield and purity.
Automated Chiral Resolution: Employing automated chiral resolution techniques to separate the desired enantiomer efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-1-(3-Chloro-2-fluorophenyl)-1,3-propanediol undergoes various chemical reactions, including:
Oxidation: The primary alcohol groups can be oxidized to aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form diols or other reduced derivatives.
Substitution: The chlorine and fluorine atoms on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of diols or other reduced derivatives.
Substitution: Formation of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
(S)-1-(3-Chloro-2-fluorophenyl)-1,3-propanediol has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound is explored for its potential use in the development of advanced materials with specific properties.
Biological Studies: It is used in biological studies to understand its effects on various biological pathways and targets.
Wirkmechanismus
The mechanism of action of (S)-1-(3-Chloro-2-fluorophenyl)-1,3-propanediol involves its interaction with specific molecular targets. The compound may act by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Receptor Interaction: Binding to receptors and modulating their activity.
Pathway Modulation: Affecting signaling pathways and altering cellular responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-1-(3-Chloro-2-fluorophenyl)-1,3-propanediol: The enantiomer of the compound with different biological activity.
1-(3-Chloro-2-fluorophenyl)-1,2-propanediol: A structural isomer with different chemical properties.
1-(3-Chloro-2-fluorophenyl)-1,3-butanediol: A homolog with an additional carbon atom in the chain.
Uniqueness
(S)-1-(3-Chloro-2-fluorophenyl)-1,3-propanediol is unique due to its specific chiral configuration, which imparts distinct biological and chemical properties compared to its enantiomers and structural isomers.
Eigenschaften
Molekularformel |
C9H10ClFO2 |
|---|---|
Molekulargewicht |
204.62 g/mol |
IUPAC-Name |
1-(3-chloro-2-fluorophenyl)propane-1,3-diol |
InChI |
InChI=1S/C9H10ClFO2/c10-7-3-1-2-6(9(7)11)8(13)4-5-12/h1-3,8,12-13H,4-5H2 |
InChI-Schlüssel |
MKMQRAANOHMISI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1)Cl)F)C(CCO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


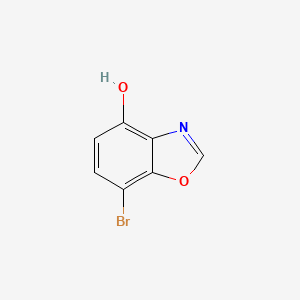



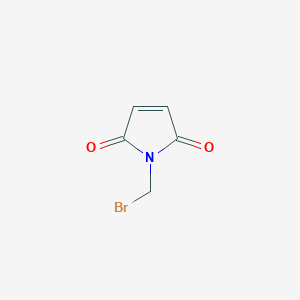
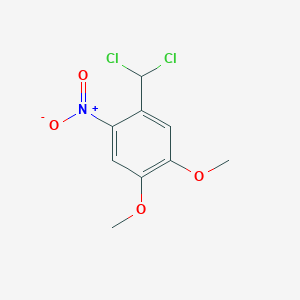
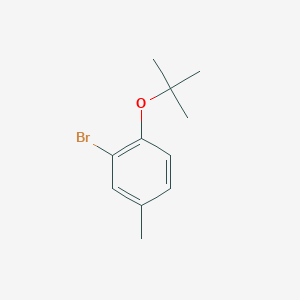

![1-[2-(Trifluoromethoxy)ethyl]pyrazole-4-boronic Acid Pinacol Ester](/img/structure/B13691427.png)
![Naphtho[2,3-d]isoxazol-3(2H)-one](/img/structure/B13691428.png)

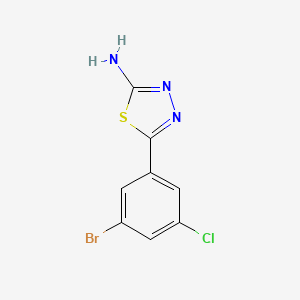
![2-Amino-5-[(3-chlorophenoxy)methyl]-1,3,4-thiadiazole](/img/structure/B13691435.png)

